Ethyl 3-amino-4-hydroxy-5-methylbenzoate
Description
Ethyl 3-amino-4-hydroxy-5-methylbenzoate is a substituted benzoate ester featuring an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a methyl (-CH₃) group at position 5 on the aromatic ring (Figure 1). The ethyl ester moiety (-COOCH₂CH₃) at the carboxyl position enhances lipophilicity compared to methyl esters or free acids.
Properties
IUPAC Name |
ethyl 3-amino-4-hydroxy-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBTDPQZTYEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the nitration of ethyl 4-hydroxy-5-methylbenzoate followed by reduction of the nitro group to an amino group. This process involves the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride in hydrochloric acid for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ethyl 3-amino-4-oxo-5-methylbenzoate.
Reduction: Formation of ethyl 3-alkylamino-4-hydroxy-5-methylbenzoate.
Substitution: Formation of ethyl 3-acylamino-4-hydroxy-5-methylbenzoate or ethyl 3-sulfonylamino-4-hydroxy-5-methylbenzoate.
Scientific Research Applications
Ethyl 3-amino-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with biological targets, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Amino-4-Hydroxybenzoate
- Synthesis : Prepared via literature methods (e.g., cyclization with aryl acids to form benzoxazole derivatives) .
- Applications : Key intermediate for synthesizing benzoxazole-based bioactive molecules (e.g., antitumor agents) .
- Key Differences : Lacks the 5-methyl group, reducing steric hindrance and lipophilicity compared to the target compound.
Ethyl 4-Aminobenzoate (Benzocaine)
- Synthesis : Produced via nitrosation and reduction of ethyl 4-nitrobenzoate .
- Applications : Widely used as a local anesthetic.
- Key Differences : Absence of hydroxyl and methyl groups limits hydrogen-bonding interactions and alters solubility profiles .
Ethyl 3-Hydroxy-5-Methylbenzoate
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structure : Methyl ester at position 1, acetamido (-NHCOCH₃) at position 4, hydroxyl at position 2.
- Synthesis: Derived from acetylation of 4-aminosalicylic acid .
- Applications: Intermediate in prodrug development (e.g., masked amino groups for controlled release).
- Key Differences: Acetamido group introduces steric bulk and alters electronic properties compared to the target compound’s primary amino group .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Research Findings and Insights
- Hydrogen Bonding: The target compound’s amino and hydroxyl groups enable robust hydrogen-bonding networks, influencing crystal packing and solubility . This contrasts with Ethyl 3-hydroxy-5-methylbenzoate, which lacks the amino group and exhibits weaker intermolecular interactions .
- Lipophilicity : The ethyl ester and 5-methyl group in the target compound likely enhance membrane permeability compared to methyl esters or unsubstituted analogs, a critical factor in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
